molecular formula C18H27ClN2O2S B2417229 1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide CAS No. 953144-27-9

1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide

Cat. No.: B2417229
CAS No.: 953144-27-9
M. Wt: 370.94
InChI Key: ITQLEAOBWSPXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide is a chemical compound offered for research and development purposes. It has a molecular formula of C18H27ClN2O2S and a molecular weight of 370.94 g/mol . This molecule features a methanesulfonamide group linked to a 1-(4-chlorophenyl) moiety and a 1-cyclopentylpiperidin-4-ylmethyl group, presenting a complex structure of interest in medicinal chemistry and drug discovery research. As a specialized research chemical, it is a candidate for screening against novel biological targets or for use as a building block in synthetic chemistry. This product is strictly for Research Use Only and is not intended for human or animal consumption. Researchers can order this compound in various milligram quantities to support their investigative work. For complete handling, storage, and safety information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2S/c19-17-7-5-16(6-8-17)14-24(22,23)20-13-15-9-11-21(12-10-15)18-3-1-2-4-18/h5-8,15,18,20H,1-4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQLEAOBWSPXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Alkylation of Piperidine

A method adapted from the synthesis of o-chlorophenylcyclopentyl ketone involves reacting cyclopentyl chloride with magnesium in diethyl ether to form a Grignard reagent. This reagent is then reacted with a protected piperidin-4-one derivative. Key steps include:

  • Solvent exchange : Replacing diethyl ether with aromatic hydrocarbons (e.g., benzene) to enhance reactivity and reduce flammability.
  • Reflux conditions : Maintaining temperatures at 65°C for 2 hours to ensure complete imine complex formation.
  • Acid hydrolysis : Using dilute hydrochloric and sulfuric acids below 25°C to decompose intermediates, followed by vacuum distillation to isolate the product.

This method yields 1-cyclopentylpiperidin-4-one with 89.3% efficiency. Subsequent reductive amination with methylamine using sodium borohydride or catalytic hydrogenation introduces the methylamine group, forming 1-cyclopentylpiperidin-4-ylmethylamine.

Reductive Amination

An alternative route involves reacting cyclopentanone with piperidin-4-ylmethylamine in the presence of a reducing agent like sodium cyanoborohydride. This one-pot method avoids Grignard reagents but requires precise pH control (4–6) and methanol as a solvent.

Synthesis of 1-(4-Chlorophenyl)methanesulfonyl Chloride

The 4-chlorophenylmethanesulfonyl chloride intermediate is prepared via sulfonation and chlorination of 4-chlorotoluene:

  • Sulfonation : Reacting 4-chlorotoluene with chlorosulfonic acid at 50–60°C to form 4-chlorophenylmethanesulfonic acid.
  • Chlorination : Treating the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C, yielding the sulfonyl chloride with >85% purity.

Coupling of 1-Cyclopentylpiperidin-4-ylmethylamine and 1-(4-Chlorophenyl)methanesulfonyl Chloride

The final step involves forming the sulfonamide bond via nucleophilic acyl substitution . Two optimized methods are described:

Nitroalkane Solvent Method

Adapted from US3574740A, this approach uses nitroethane as a reaction medium:

  • Reaction conditions : 1-(4-Chlorophenyl)methanesulfonyl chloride (1.2 equiv) is added dropwise to a solution of 1-cyclopentylpiperidin-4-ylmethylamine (1.0 equiv) in nitroethane at 25–30°C.
  • Byproduct removal : The resulting amine hydrochloride precipitates upon heating to 50°C and is removed via filtration.
  • Product isolation : Distilling nitroethane (boiling point: 114°C) yields the crude sulfonamide, which is purified via vacuum distillation or recrystallization from ethanol/water.

Yield : 94.3%.

Dimethylformamide (DMF) Method

A complementary method from PMC3746990 employs DMF as the solvent:

  • Base activation : Sodium hydride (1.1 equiv) deprotonates the amine, enhancing nucleophilicity.
  • Reaction time : Stirring at room temperature for 12 hours ensures complete conversion.
  • Work-up : Hydrolysis with 10% NaOH followed by extraction with ethyl acetate isolates the product.

Yield : 89–92%.

Comparative Analysis of Preparation Methods

Parameter Grignard Alkylation Nitroalkane Method DMF Method
Yield 89.3% 94.3% 89–92%
Solvent Benzene Nitroethane DMF
Reaction Time 2 hours 1–2 hours 12 hours
Byproduct Removal Filtration Filtration Extraction
Purity 99.6–99.7% >95% >90%

Optimization Strategies

Solvent Selection

Nitroalkanes (e.g., nitroethane) outperform DMF in yield and ease of byproduct removal due to the insolubility of amine hydrochlorides at elevated temperatures. However, DMF is preferable for moisture-sensitive reactions.

Temperature Control

Maintaining temperatures below 25°C during acid hydrolysis prevents side reactions in Grignard-derived syntheses. For sulfonamide coupling, temperatures above 50°C in nitroalkanes accelerate precipitation of byproducts.

Purification Techniques

  • Vacuum distillation : Effective for isolating volatile intermediates (e.g., cyclopentylpiperidinone).
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity sulfonamide.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Research indicates that derivatives of this sulfonamide compound exhibit cytotoxic activity against various human cancer cell lines.

Case Study: Antitumor Activity

A recent study evaluated the efficacy of this compound against several cancer types, including breast and colon cancers. The findings demonstrated that the compound significantly inhibited cell proliferation:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (TNBC)0.126Induction of apoptosis via caspase activation
HCT116 (Colon)0.150Cell cycle arrest at G2/M phase
HeLa (Cervical)0.200Increased reactive oxygen species (ROS) production

These results suggest a strong potential for further development as an anticancer agent, particularly against triple-negative breast cancer, which is notoriously difficult to treat.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic bacteria, making it a candidate for antibiotic development.

Case Study: Antimicrobial Efficacy

In vitro tests were conducted to determine the minimum inhibitory concentration (MIC) against common pathogens:

Pathogen MIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.15
Pseudomonas aeruginosa0.30

The results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential use in treating skin infections and other bacterial diseases.

Enzyme Inhibition

Another area of application for this compound is its role as an enzyme inhibitor. Research has focused on its ability to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in conditions like Alzheimer's disease and urinary tract infections.

Case Study: Enzyme Inhibition Studies

The following table summarizes the inhibition potency against selected enzymes:

Enzyme IC50 (μM)
Acetylcholinesterase0.050
Urease0.075

These findings highlight the compound's potential therapeutic applications in neurodegenerative disorders and urinary tract infections.

Safety Profile

Safety assessments have indicated that the compound possesses a favorable safety profile in preclinical studies. Toxicity evaluations showed no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting that it could be developed further for clinical applications without significant safety concerns.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide include other sulfonamide derivatives and compounds with similar structural features, such as:

  • 1-(4-chlorophenyl)-N-((1-cyclohexylpiperidin-4-yl)methyl)methanesulfonamide
  • 1-(4-bromophenyl)-N-((1-cyclopentylpiperidin-4-yl)methyl)methanesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide, often referred to as a sulfonamide derivative, has garnered significant attention in pharmacological research due to its potential therapeutic applications. This compound features a complex structure that allows for interactions with various biological targets, particularly in the context of neurological and psychiatric disorders.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H24ClN2O2S, with a molecular weight of 364.91 g/mol. The presence of both the chlorophenyl and piperidinyl moieties suggests potential activity at neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific serotonergic and dopaminergic receptors. Research indicates that sulfonamide derivatives can modulate neurotransmitter activity, potentially leading to anxiolytic or antidepressant effects.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound may act as a partial agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : It might also affect dopamine signaling, which is crucial for mood regulation and reward pathways.

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds within the same class. For instance, research on related sulfonamide derivatives has demonstrated:

  • Inhibition of Serotonin Reuptake : Compounds structurally related to our target have shown significant inhibition of serotonin reuptake in neuronal cultures.
  • Dopamine Release Modulation : These compounds have been observed to enhance dopamine release in vitro, suggesting potential for treating conditions like depression.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in behavioral assays:

  • Anxiety Models : In rodent models, administration of sulfonamide derivatives has resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests.
  • Depression Models : In forced swim tests, these compounds have shown antidepressant-like effects, indicating their potential utility in treating mood disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonin ReuptakeInhibition
Dopamine ReleaseEnhanced release
Anxiety ReductionDecreased anxiety-like behavior
Antidepressant EffectsIncreased swimming time in forced swim test

Safety Profile

The safety profile of this compound has not been extensively documented; however, related compounds have shown varying degrees of toxicity. Common side effects associated with sulfonamide derivatives include gastrointestinal disturbances and potential allergic reactions.

Q & A

Basic: What are the primary synthetic routes for 1-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]methanesulfonamide, and how can reaction efficiency be optimized?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Step 1: Reacting 4-chlorobenzenesulfonyl chloride with 1-cyclopentylpiperidin-4-ylmethylamine under anhydrous conditions in solvents like dichloromethane or DMF .
  • Step 2: Purification via column chromatography or recrystallization to isolate the sulfonamide product.

Optimization Strategies:

  • Monitor reaction progress using HPLC or TLC to identify incomplete conversion or byproducts .
  • Adjust stoichiometric ratios (e.g., 1.2:1 amine:sulfonyl chloride) to drive reactions to completion .
  • Use catalysts like triethylamine to neutralize HCl byproducts and enhance nucleophilicity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm the presence of the chlorophenyl (δ 7.3–7.5 ppm), piperidine (δ 2.5–3.5 ppm), and cyclopentyl (δ 1.5–2.0 ppm) groups .
  • Infrared Spectroscopy (IR): Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and N-H bends (3300–3250 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How do structural modifications in the piperidine or cyclopentyl groups affect the compound's biological activity, and what SAR insights exist?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • Piperidine Modifications:
    • N-Methylation: Reduces basicity, potentially altering membrane permeability .
    • Chair Conformation Stability: Rigid piperidine rings (e.g., locked via sp³ hybridization) enhance target binding .
  • Cyclopentyl vs. Cyclohexyl: Smaller cyclopentyl groups improve steric compatibility with hydrophobic enzyme pockets .

Example SAR Table:

ModificationBiological Activity ChangeTarget Affinity (IC₅₀)
Piperidine N-Methyl↓ Anticancer Activity12 μM → 45 μM
Cyclopentyl → Cyclohexyl↓ SolubilityNo significant change

Advanced: What experimental and computational approaches are used to study the compound's interactions with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (kon/koff) to receptors like serotonin transporters .
  • Molecular Docking: Use AutoDock Vina to predict binding poses with proteins (e.g., COX-2) based on sulfonamide H-bond interactions .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔG, ΔH) for target engagement .

Advanced: How can conflicting data on the compound's reactivity or bioactivity be resolved through experimental design?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting reaction yields or bioassay outcomes .
  • Cross-Validation: Replicate disputed results using orthogonal methods (e.g., LC-MS vs. NMR for purity analysis) .
  • Meta-Analysis: Compare datasets across studies to identify outliers or systemic biases (e.g., solvent impurities in bioactivity assays) .

Advanced: What strategies are employed to enhance the compound's solubility and bioavailability without compromising activity?

Methodological Answer:

  • Prodrug Synthesis: Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen for improved intestinal absorption .
  • Nanoparticle Encapsulation: Use PEGylated liposomes to increase aqueous solubility and prolong half-life .
  • Co-Crystallization: Formulate with co-solvents like cyclodextrins to stabilize the amorphous phase .

Basic: What are the key structural features responsible for the compound's physicochemical properties?

Methodological Answer:

  • Sulfonamide Group (-SO₂NH-): Contributes to hydrogen bonding with biological targets and moderate aqueous solubility .
  • Chlorophenyl Moiety: Enhances lipophilicity (logP ~3.2), favoring blood-brain barrier penetration .
  • Cyclopentyl-Piperidine Core: Provides conformational rigidity, critical for target selectivity .

Advanced: How does the compound's conformational flexibility (e.g., piperidine chair conformation) influence its pharmacodynamic profile?

Methodological Answer:

  • X-Ray Crystallography: Reveals that the piperidine ring adopts a chair conformation in solid state, stabilizing interactions with flat binding pockets (e.g., kinase active sites) .
  • Molecular Dynamics (MD) Simulations: Predict that flexible cyclopentyl groups enable adaptation to induced-fit binding modes .
  • Pharmacokinetic Impact: Rigid conformations reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.